molecular formula C29H50Br2O3 B12605298 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL CAS No. 880551-71-3

11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL

Cat. No.: B12605298
CAS No.: 880551-71-3
M. Wt: 606.5 g/mol
InChI Key: HQCSXYXJEPXMOO-UHFFFAOYSA-N
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Description

11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL is a synthetic organic compound characterized by the presence of bromine atoms and a long alkyl chain. This compound is known for its unique chemical structure, which combines phenolic and ether functionalities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL typically involves multiple steps:

    Bromination: The starting material, 4-(dodecyloxy)phenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions of the phenol ring.

    Etherification: The brominated phenol is then reacted with 11-bromoundecanol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-one.

    Reduction: Formation of 11-[2,5-Dihydro-4-(dodecyloxy)phenoxy]undecan-1-OL.

    Substitution: Formation of 11-[2,5-Diamino-4-(dodecyloxy)phenoxy]undecan-1-OL.

Scientific Research Applications

11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, or cell proliferation mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-4-(decyloxy)phenol: Similar structure but with a shorter alkyl chain.

    2,5-Dibromo-4-(octyloxy)phenol: Another similar compound with an even shorter alkyl chain.

Uniqueness

11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems, making it a unique compound for various applications.

Properties

CAS No.

880551-71-3

Molecular Formula

C29H50Br2O3

Molecular Weight

606.5 g/mol

IUPAC Name

11-(2,5-dibromo-4-dodecoxyphenoxy)undecan-1-ol

InChI

InChI=1S/C29H50Br2O3/c1-2-3-4-5-6-7-10-13-16-19-22-33-28-24-27(31)29(25-26(28)30)34-23-20-17-14-11-8-9-12-15-18-21-32/h24-25,32H,2-23H2,1H3

InChI Key

HQCSXYXJEPXMOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCCO)Br

Origin of Product

United States

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